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Spiro[2.5]octan-6-ol

Cat. No.: B1442806
CAS No.: 22428-83-7
M. Wt: 126.2 g/mol
InChI Key: JGNHJDIXNUPEFZ-UHFFFAOYSA-N
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Description

Contextualization within Spiro Compounds and their Significance

Spiro compounds are a fascinating class of molecules due to their rigid yet three-dimensional nature. cambridgescholars.com This unique architecture is a direct result of the spirocyclic system.

Importance of Spiro Scaffolds in Modern Organic Chemistry

The distinct three-dimensional arrangement of spirocyclic scaffolds has made them increasingly important in various fields of organic chemistry. cambridgescholars.combohrium.com In medicinal chemistry, the incorporation of a spiro center can lead to improved pharmacological properties such as enhanced solubility, metabolic stability, potency, and selectivity for biological targets. bohrium.comtandfonline.comchemenu.com This is because the rigid conformation can facilitate a more precise interaction with the binding sites of proteins and enzymes. dndi.org Consequently, spirocyclic motifs are found in a number of approved drugs and are a subject of ongoing research for the development of new therapeutics for a range of diseases, including neurological, infectious, and metabolic disorders, as well as cancer. bohrium.comrsc.org The unique structural and electronic properties of spiro compounds also make them valuable in materials science. ontosight.ai

Historical Perspective of Spiro[2.5]octane Chemistry

The synthesis of the spiro[2.5]octane framework and its derivatives has been a subject of interest for synthetic organic chemists. Various methods have been developed for their preparation, often involving multi-step sequences. For instance, the synthesis of spiro[2.5]octane-5,7-dione, an important intermediate for pharmaceuticals, has been approached through different routes, highlighting the ongoing need for more efficient and scalable methods. google.comresearchgate.netgoogleapis.com One patented method for synthesizing a derivative, spiro[2.5]octane-5-carboxylic acid, starts from the readily available industrial raw material 1,3-cyclohexanedione. google.com The synthesis of the parent hydrocarbon, spiro[2.5]octane, has also been documented, with its physical and chemical properties characterized. chemeo.comnist.gov The reduction of spiro[2.5]octan-6-one is a direct route to Spiro[2.5]octan-6-ol.

Scope and Research Focus on this compound

Research on this compound and its derivatives is driven by their potential as building blocks in the synthesis of more complex molecules. The presence of the hydroxyl group provides a reactive site for further functionalization, such as oxidation to the corresponding ketone, spiro[2.5]octan-6-one, or substitution reactions. The conformational properties of this compound have been studied using techniques like proton magnetic resonance (PMR) spectroscopy. These studies have provided insights into the energy differences between different spatial arrangements of the atoms (conformational equilibrium) and the energy barrier for the interconversion between these forms. researchgate.netdoi.org Derivatives of the spiro[2.5]octane skeleton are also being investigated for their potential biological activities. smolecule.comontosight.ai For example, the stereoselective hydroxylation of chiral spiro[2.5]octan-4-ones has been explored. researchgate.net

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H14O lookchem.com
Molecular Weight126.199 g/mol lookchem.com
Boiling Point197.0 ± 8.0 °C (Predicted) lookchem.com
Density1.03 ± 0.1 g/cm3 (Predicted) lookchem.com
pKa15.26 ± 0.20 (Predicted) lookchem.com
LogP1.70150 lookchem.com
Physical FormSolid or Semi-solid or liquid or lump sigmaaldrich.com

Table 2: Spectroscopic and Conformational Data for this compound

ParameterValueConditionsSource
Free Energy Difference (-ΔG0) of Conformational Equilibrium0.79 kcal/molin CS2 at -75°C doi.org
Arrhenius Activation Energy of Ring Inversion14.4 ± 1.3 kcal/molVariable-temperature NMR doi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1442806 Spiro[2.5]octan-6-ol CAS No. 22428-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNHJDIXNUPEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies of Spiro 2.5 Octan 6 Ol and Its Analogs

General Strategies for Spiro[2.5]octane Scaffold Construction

The construction of the spiro[2.5]octane scaffold, a key structural motif in various natural products and bioactive molecules, has been approached through several synthetic strategies. These methods range from classical cyclization reactions to modern catalytic approaches.

Classical cyclization reactions represent a foundational approach to the synthesis of spirocyclic systems. These methods often involve intramolecular reactions to form the spiro center. For instance, the synthesis of spiro[2.5]octane-5,7-dione, a related analog, can be achieved through the cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid. This process typically utilizes a carboxylic acid anhydride (B1165640) forming agent, such as acetic anhydride, in a suitable solvent like mesitylene (B46885) at elevated temperatures. Another classical approach involves the Dieckmann condensation of diesters, which can be adapted to form the carbocyclic ring of the spiro[2.5]octane system.

A study from 2023 detailed a novel methodology for producing complex spirocyclic compounds through radical addition, intramolecular cyclization, and ring-opening, offering an alternative to traditional migration reactions.

Reaction Type Starting Material Key Reagents Product Reference
Intramolecular Cyclization(1-carboxymethyl-cyclopropyl)-acetic acidAcetic anhydride, mesitylene6-oxa-spiro[2.5]octane-5,7-dione
Radical CyclizationAlkene and active methylene (B1212753) compoundAg2OSpirocyclic compound

Metal-catalyzed reactions have become powerful tools for the efficient and stereoselective synthesis of spirocycles. Various transition metals, including palladium, rhodium, nickel, and copper, have been employed to catalyze the formation of spirocyclic frameworks.

Palladium-catalyzed reactions, such as the Heck reaction and decarboxylative asymmetric allylic alkylation, have been successfully used to construct optically active spirocycles. For example, a sequence of these two palladium-catalyzed reactions can convert α-(ortho-iodophenyl)-β-oxo allyl esters into spirocyclic structures. Rhodium catalysts have been utilized in decarbonylative spirocyclization reactions, involving the C-C activation of benzocyclobutenones.

Nickel-catalyzed intramolecular addition of enolates to nitriles has been proposed as a method to generate functionalized spirocyclic lactones. Copper-catalyzed enantioselective carboetherification of alkenols is another effective strategy for synthesizing spirocyclic ethers, where both rings of the spirocycle can be formed in a single step. A dual-metal-catalyzed approach, using a combination of iridium and copper catalysts, has been developed for the enantio- and diastereodivergent synthesis of spirocycles through the [3+2] annulation of 2-vinyloxiranes with nucleophilic dipoles.

Catalyst System Reaction Type Key Features Reference
PalladiumDecarboxylative Asymmetric Allylic Alkylation & Heck ReactionSynthesis of optically active spirocycles
RhodiumDecarbonylative SpirocyclizationC-C bond activation
Nickel

Targeted Synthesis of Spiro[2.5]octan-6-ol

Yield Optimization and Scalability Considerations

The efficient synthesis of spiro[2.5]octane derivatives, including the target alcohol, is critically dependent on the optimization of reaction conditions to maximize yield and ensure scalability. Research into the manganese-catalyzed C(sp3)–H bond oxygenation of spiro[2.5]octane has demonstrated that the product distribution, including the formation of this compound, can be finely tuned. By judiciously selecting the catalyst structure, solvent, temperature, and carboxylic acid additive, it is possible to direct the reaction toward a desired product and improve its isolated yield nih.gov.

In one study, the oxidation of spiro[2.5]octane using a specific manganese complex in the presence of acetic acid yielded a mixture of products, including this compound and Spiro[2.5]octan-5-ol in 8% and 11% yields, respectively. Altering the conditions by replacing acetic acid with Ac-Gly-OH led to changes in the product ratios, highlighting the sensitivity of the reaction outcome to the chosen parameters nih.gov.

For industrial-scale production of related spiro compounds, methodologies that avoid complex purification steps are highly desirable. A developed synthetic route for spiro[2.5]octane-5,7-dione, a related ketone, was designed to be readily scalable by eliminating the need for column chromatography in each step researchgate.net. Similarly, the use of continuous flow reactors has been proposed for the industrial production of other spirocyclic compounds to maintain consistent reaction conditions and enhance scalability . These principles of process optimization are directly applicable to improving the manufacturing efficiency of this compound.

Table 1: Influence of Reaction Conditions on Manganese-Catalyzed Oxidation of Spiro[2.5]octane nih.gov

Carboxylic Acid AdditiveYield of this compoundYield of Spiro[2.5]octan-5-olOther Products
Acetic Acid8%11%Bicyclo[4.2.0]octan-1-ol (2%)
Ac-Gly-OH9%12%Bicyclo[4.2.0]octan-1-ol (34%)

Enantioselective Synthesis of this compound and Chiral Derivatives

The creation of specific enantiomers of spirocyclic compounds is a significant challenge in organic synthesis, driven by the distinct biological activities often exhibited by different stereoisomers. rsc.org Various strategies have been developed to achieve high enantioselectivity in the synthesis of chiral spiro compounds, including this compound derivatives. rsc.org

Asymmetric Catalysis in Spiro Compound Synthesis

Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spiro compounds. nyu.eduexlibrisgroup.com This approach utilizes small organic molecules to catalyze reactions that create chiral centers with high stereoselectivity. nyu.eduexlibrisgroup.com These methods are valued for their stability, tolerance of various functional groups, and the predictability of their stereochemical outcomes. benthamdirect.com

Examples of this strategy include:

Cascade Reactions: Organocatalytic cascade or tandem reactions provide a straightforward route to structurally complex spirocyclic compounds in a highly stereoselective manner. nyu.eduexlibrisgroup.com These reactions have been successfully applied to construct spiro[oxindole-lactone] scaffolds and other potentially bioactive compounds in a single step. oaepublish.com

Darzens Reaction: The asymmetric Darzens reaction between phenacyl bromides and N-protected isatins, catalyzed by chiral N,N'-dioxide-Co(acac)2 complexes, has been used to synthesize spiro-epoxyoxindoles with moderate to good yields and enantioselectivities. nih.gov

Michael Addition/Cyclization: The enantioselective organocascade Michael/spirocyclization of methyleneindolinone with 1-bromo-3-nitropropane, promoted by a chiral bifunctional catalyst, yields chiral spirooxindole-fused cyclopentanes with excellent stereochemical control. acs.org

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orggoogle.com After controlling the formation of the new stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One notable application relevant to the spiro[2.5]octanone framework is the stereoselective methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide. This reaction proceeds with high stereoselectivity to produce 1(S)-aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones. The stereochemistry of the resulting spiro compound is effectively controlled by the chiral centers already present in the cyclohexanone (B45756) starting material, which acts as an internal chiral auxiliary. The conformation of the cyclohexanone ring, with an axial methyl group and an equatorial isopropyl group, directs the attack of the ylide to form the spirocyclic product with a specific configuration researchgate.net.

Commonly used external chiral auxiliaries in asymmetric synthesis include oxazolidinones, camphorsultam, and derivatives of pseudoephedrine. wikipedia.org

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are fundamental to constructing the three-dimensional architecture of spiro compounds with high fidelity. These reactions create the spirocyclic core while simultaneously setting the desired stereochemistry.

Key examples of this approach include:

Tandem Cyclization-Cyclopropanation: Oxoallylsilanes can undergo a tandem cyclization-cyclopropanation reaction when treated with diiodomethane (B129776) and trimethylaluminum. This process leads to highly stereoselective formation of hydroxylated polycyclic systems containing a spiro-cyclopropane moiety nih.gov.

Spirocyclopropanation/Cloke-Wilson Rearrangement: A stereoselective sequential reaction involving the spirocyclopropanation of alkylidene Meldrum's acid followed by a Cloke-Wilson rearrangement has been developed for the synthesis of trans-β,γ-disubstituted γ-butyrolactones. This demonstrates a sophisticated method for controlling stereochemistry in the formation of spiro intermediates researchgate.net.

Intramolecular Diels-Alder Reaction: The intramolecular Diels-Alder reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones has been used as a key step in the stereoselective synthesis of complex natural products, showcasing the power of pericyclic reactions in establishing spirocyclic frameworks researchgate.net.

Synthesis of this compound Precursors and Intermediates

The synthesis of this compound often proceeds through key intermediates, most notably the corresponding ketone, Spiro[2.5]octan-6-one.

Synthesis of Spiro[2.5]octan-6-one

Spiro[2.5]octan-6-one is a valuable building block for the synthesis of more complex spirocyclic structures. biosynth.coma2bchem.com While direct synthesis methods for the 6-keto isomer are not extensively detailed in the provided literature, the synthesis of its isomers, specifically spiro[2.5]octane-4,6-dione and spiro[2.5]octane-5,7-dione, provides significant insight into the construction of the spiro[2.5]octanone skeleton.

A patented process describes the preparation of spiro[2.5]octane-5,7-dione through the cyclization of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester. This intramolecular Claisen condensation is typically performed in the presence of a suitable base, such as a metal alcoholate (e.g., sodium methoxide), in a solvent like tetrahydrofuran (B95107) google.com.

Another documented synthesis produces spiro[2.5]octane-4,6-dione. This method involves the intramolecular cyclization of methyl 3-(1-acetylcyclopropyl)propionate. The reaction is initiated with sodium hydride in tetrahydrofuran, followed by heating in dimethylformamide. The resulting dione (B5365651) is isolated after acidic workup and purification by column chromatography chemicalbook.com.

Table 2: Synthesis of Spiro[2.5]octane Dione Precursors

Target CompoundStarting MaterialReagentsKey ConditionsRef.
Spiro[2.5]octane-4,6-dioneMethyl 3-(1-acetylcyclopropyl)propionate1. Sodium Hydride, THF1. Room Temperature chemicalbook.com
2. DMF2. 70°C
Spiro[2.5]octane-5,7-dione[1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl esterSodium Methoxide, THFClaisen Condensation google.com
Spiro[2.5]octane-5,7-dioneDiethyl acetonedicarboxylate and acrylatesBase-mediated cyclizationMild conditions, scalable researchgate.net

Once Spiro[2.5]octan-6-one is obtained, it can be readily reduced to the target alcohol, this compound, using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Transformations from Related Spiro[2.5]octane Derivatives

The synthesis of this compound can be efficiently achieved through the chemical transformation of other spiro[2.5]octane derivatives. A primary and well-established method involves the reduction of the corresponding ketone, Spiro[2.5]octan-6-one. This transformation targets the carbonyl group of the ketone, converting it into the hydroxyl group characteristic of the alcohol.

The reduction of spirocyclic ketones to their corresponding alcohols is a common synthetic strategy. For analogous compounds, such as the conversion of spiro[2.4]heptan-4-one to spiro[2.4]heptan-5-ol, standard reducing agents are employed. These include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbon atom of the carbonyl group. A subsequent workup with a protic source, such as water or dilute acid, protonates the resulting alkoxide intermediate to yield the final alcohol product.

The choice of reducing agent and solvent can influence the reaction's stereoselectivity, yielding different ratios of cis and trans isomers of the alcohol, depending on the steric hindrance around the carbonyl group.

Table 1: General Reduction of Spiro[2.5]octan-6-one

Precursor Reagent Solvent Product
Spiro[2.5]octan-6-one Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH) This compound

Advanced Synthetic Techniques and Flow Chemistry in Spiro[2.5]octanol Production

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods for constructing complex molecules. In the context of this compound production, advanced techniques such as direct C-H functionalization represent the cutting edge of synthetic methodology.

One such advanced method is the manganese-catalyzed C(sp³)–H oxidation of the parent hydrocarbon, spiro[2.5]octane. torvergata.it This approach allows for the direct installation of an oxygen-containing functional group onto the saturated carbocyclic framework, bypassing the need for pre-functionalized starting materials. Research has shown that using a manganese complex with an aminopyridine tetradentate ligand in the presence of hydrogen peroxide can oxidize spiro[2.5]octane. torvergata.it This reaction, however, can lead to a mixture of products, including various positional isomers of the alcohol and the corresponding ketones. Under specific conditions (e.g., using [Mn(OTf)₂(Me₂Npdp)] in acetonitrile (B52724) with acetic acid), the reaction yielded a mixture containing Spiro[2.5]octan-6-one (8% yield) and this compound, alongside other isomers like spiro[2.5]octan-5-ol. torvergata.it The ability to direct the chemoselectivity of this C-H oxidation by modifying the catalyst and reaction conditions is a significant area of ongoing research. torvergata.it

Table 2: Manganese-Catalyzed Oxidation of Spiro[2.5]octane

Substrate Catalyst/Reagents Solvent Key Products Yield (%) Reference
Spiro[2.5]octane [Mn(OTf)₂(Me₂Npdp)], H₂O₂, Acetic Acid Acetonitrile (MeCN) Spiro[2.5]octan-6-one 8 torvergata.it
Spiro[2.5]octane [Mn(OTf)₂(Me₂Npdp)], H₂O₂, Acetic Acid Acetonitrile (MeCN) Spiro[2.5]octan-5-ol Not specified torvergata.it

Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of complex organic molecules to enhance scalability, safety, and efficiency. The industrial production of other spirocyclic compounds has benefited from the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. While specific literature detailing the flow synthesis of this compound is not prevalent, the application of this technology to its synthetic route—for instance, in the reduction of Spiro[2.5]octan-6-one—is a logical extension for large-scale, efficient production.

Conformational Analysis and Stereochemical Investigations

Conformational Equilibria in Spiro[2.5]octan-6-ol

The six-membered ring in this compound, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org However, the presence of the hydroxyl (-OH) group at the C-6 position leads to a dynamic equilibrium between two distinct chair conformers, characterized by the axial or equatorial orientation of the hydroxyl group.

The conformational preference of the hydroxyl group in this compound has been quantitatively investigated using low-temperature proton magnetic resonance (PMR) spectroscopy. doi.org In a carbon disulfide (CS₂) solution at -75°C, the equilibrium between the axial and equatorial conformers was studied. The analysis revealed a free energy difference (-ΔG⁰) of 0.79 kcal/mole, indicating a preference for the conformer where the hydroxyl group occupies the equatorial position. doi.org This preference is typical for monosubstituted cyclohexanes, where the equatorial position is sterically less hindered than the axial position, which experiences unfavorable 1,3-diaxial interactions. wikipedia.org

ParameterValueConditionsSource
Free Energy Difference (-ΔG⁰)0.79 kcal/mole-75°C in CS₂ doi.org

The interconversion between the two chair conformations, known as ring inversion or ring flipping, is not instantaneous and must overcome a specific energy barrier. libretexts.orgscribd.com For this compound, the energy barrier for this process was determined using the variable-temperature NMR total line-shape method. doi.org This analysis yielded an Arrhenius activation energy of 14.4 ± 1.3 kcal/mole for the ring inversion process. doi.org This value represents the energy required to transition from one chair form to the other through higher-energy intermediate conformations, such as the twist-boat. pressbooks.pub

ParameterValueMethodSource
Arrhenius Activation Energy (Ea)14.4 ± 1.3 kcal/moleVariable-Temperature NMR doi.org

Influence of Spiro Substitution on Cyclohexane Ring Conformation

The fusion of a cyclopropane (B1198618) ring to a cyclohexane ring in a spiro arrangement has a notable impact on the conformational properties of the six-membered ring. Attaching a three-membered ring in this manner can lead to a reduction in the energy barrier to inversion of the six-membered ring. rsc.org The rigid nature of the cyclopropane ring introduces additional strain and alters the typical puckering of the cyclohexane chair.

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms—the stereochemistry—of this compound and its derivatives is crucial for understanding its properties. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the structure and stereochemistry of molecules in solution. wordpress.com

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment and connectivity of atoms. researchgate.net For this compound, analysis of proton-proton coupling constants can help determine the relative orientation (axial or equatorial) of the hydroxyl group and adjacent protons. doi.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for complex stereochemical assignments. uni-regensburg.de COSY spectra reveal through-bond proton-proton couplings, confirming the connectivity within the molecule. uni-regensburg.de NOESY experiments detect through-space interactions between protons that are close to each other, which is essential for determining relative stereochemistry and conformational preferences. wordpress.commdpi.com For instance, a NOESY spectrum could show a correlation between an axial proton at C-6 and other axial protons on the same face of the ring.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a technique used to investigate chiral molecules. While direct application to this compound is not widely documented, it is a powerful method for determining the absolute configuration of chiral compounds, often by comparing experimental spectra with theoretically calculated ones. wordpress.com It is particularly useful for molecules containing chromophores. wordpress.com

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique can unambiguously establish both the relative and absolute configuration of all stereogenic centers. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. researchgate.net

While the crystal structure of this compound itself is not prominently reported, the structures of numerous other spiro[2.5]octane derivatives have been successfully determined using this method. researchgate.netresearchgate.net These studies confirm the chair conformation of the cyclohexane ring and provide precise bond lengths and angles, offering an exact picture of the molecular geometry. researchgate.net This methodology remains the gold standard for the unequivocal assignment of stereochemistry for spirocyclic compounds.

Theoretical and Computational Approaches to Conformational Analysis

The conformational landscape of cyclic and polycyclic molecules, including spirocyclic systems like this compound, is effectively investigated through theoretical and computational chemistry. These methods serve as powerful complements to experimental techniques, offering detailed insights into the relative stabilities of different conformers, the geometries of transition states, and the energy barriers separating them. For this compound, which features a cyclohexane ring fused to a cyclopropane ring, computational approaches can elucidate the preferred orientation of the hydroxyl group (axial vs. equatorial) and the dynamics of ring inversion.

Molecular Mechanics Calculations

Molecular mechanics (MM) is a computational method that utilizes classical mechanics to model the potential energy surface of molecules. It treats molecules as a collection of atoms held together by springs (bonds), and the total steric energy is calculated as a sum of various potential energy functions, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). The set of parameters used for these calculations is known as a force field.

This approach is computationally efficient, making it suitable for scanning the conformational space of molecules and identifying low-energy conformers. For this compound, molecular mechanics calculations would typically be employed to:

Determine the optimized geometries of the two primary chair conformers: one with the hydroxyl group in an axial position and the other with it in an equatorial position.

Calculate the steric energy difference between these conformers to predict their relative populations at equilibrium.

Model the pathway of cyclohexane ring inversion to estimate the energy barrier for this process.

While specific molecular mechanics studies focused solely on this compound are not extensively detailed in the peer-reviewed literature, the principles of this method are fundamental to conformational analysis. Experimental work has established a free energy difference (-ΔG°) of 0.79 kcal/mol for the axial-equatorial equilibrium at -75 °C, with the equatorial conformer being more stable. doi.org Molecular mechanics force fields would be parameterized and validated against such experimental data to ensure their accuracy for this class of compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Unlike molecular mechanics, DFT calculations are based on the principles of quantum mechanics, where the properties of a molecule are determined from its electron density. This approach provides a more accurate description of electronic effects, which can be crucial for understanding conformational preferences, particularly when hydrogen bonding or other subtle electronic interactions are involved.

In the context of this compound, DFT studies would provide deeper insights into:

Conformational Energies: High-level DFT calculations can yield highly accurate energy differences between the axial and equatorial conformers, allowing for a direct comparison with experimentally determined values.

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles for each conformer can be calculated.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the conformers, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm their structures.

Transition State Analysis: The transition state for the ring-flip process can be located and its energy calculated, providing an accurate prediction of the activation energy barrier. An experimental Arrhenius activation energy of 14.4 ± 1.3 kcal/mol has been reported for the ring inversion of this compound. doi.org

Below is a table summarizing the experimentally determined conformational data for this compound, which would serve as a benchmark for any theoretical study.

ParameterExperimental ValueMethod
Axial-Equatorial Free Energy Difference (-ΔG°) 0.79 kcal/molLow-Temperature PMR Spectroscopy
Ring Inversion Activation Energy (Ea) 14.4 ± 1.3 kcal/molVariable-Temperature NMR Line-Shape Analysis

Reaction Mechanisms and Reactivity Studies of Spiro 2.5 Octan 6 Ol

Oxygenation Pathways of Spiro[2.5]octane Scaffolds

The introduction of a hydroxyl group onto the spiro[2.5]octane framework is a key transformation that has been studied to understand the mechanisms of C(sp³)–H bond functionalization. These studies often use spiro[2.5]octane and its derivatives as mechanistic probes to distinguish between different reactive intermediates. torvergata.itmdpi.comnih.gov

Radical Intermediates in C(sp³)-H Oxygenation

The oxygenation of spiro[2.5]octane often proceeds through a hydrogen atom transfer (HAT) mechanism, generating a carbon-centered radical intermediate. torvergata.it The cyclopropyl (B3062369) group significantly influences this process. Computational studies have shown that hyperconjugative interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbital of the adjacent axial C4–H bond activate this position for HAT. acs.orgacs.org

The resulting spiro[2.5]oct-4-yl radical is a key intermediate. mdpi.comnih.gov This cyclopropylcarbinyl radical has a known, albeit relatively slow, rate of ring-opening (k_r = 5 x 10⁷ s⁻¹). torvergata.itchemicalbook.com In many enzymatic and biomimetic oxygenations, the subsequent radical capture or rebound step is much faster than this ring-opening. torvergata.it Consequently, products derived from the rearranged radical are typically not observed, providing evidence for a very short-lived radical intermediate. mdpi.comnih.gov For instance, in oxidations catalyzed by cytochrome P450 enzymes, the lack of rearranged radical products from spiro[2.5]octane is consistent with a radical rebound mechanism involving a short-lived intermediate (estimated lifetime of 16-52 ps). mdpi.comnih.govgoogle.com

Cationic Intermediates and Rearrangement Products

The detection of rearranged products, specifically bicyclo[4.2.0]octan-1-ols, during the oxygenation of spiro[2.5]octane provides definitive evidence for the involvement of cationic intermediates. acs.org The formation of these products is proposed to occur via a sequential HAT followed by an electron transfer (ET) step, generating a spiro[2.5]oct-4-yl cation. This cation then undergoes a Wagner-Meerwein type rearrangement, involving the expansion of the cyclopropane ring to form the more stable bicyclo[4.2.0]octane skeleton. torvergata.itacs.org

The formation of these cationic intermediates and the subsequent rearrangement are highly dependent on the reaction conditions and the catalyst used. torvergata.it For example, studies using manganese complexes as catalysts have shown that the choice of solvent and carboxylic acid additives can be tuned to favor either the unrearranged alcohol (like spiro[2.5]octan-6-ol) or the rearranged bicyclo[4.2.0]octan-1-ol product. torvergata.itchemicalbook.com Similarly, the oxidation of spiro[2.5]octane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) yields both unrearranged alcohols and smaller quantities of rearranged bicyclo[4.2.0]octan-1-ols, unambiguously pointing to the operation of an ET pathway and the intermediacy of cations. acs.org

Site-Selectivity and Diastereoselectivity in Oxygenation Reactions

The oxygenation of the spiro[2.5]octane scaffold exhibits notable site-selectivity and diastereoselectivity. The C4 position is significantly activated towards HAT due to hyperconjugative stabilization from the adjacent cyclopropyl group. torvergata.itacs.org This leads to a preference for oxidation at C4 over other positions on the cyclohexane (B81311) ring, such as C5 and C6. torvergata.itacs.org For example, oxidation of spiro[2.5]octane with certain iron and manganese-based catalyst systems shows a clear preference for the C4 position. acs.org

Furthermore, the reaction can be highly diastereoselective. The hyperconjugative stabilization preferentially activates the axial C4-H bond, which has the correct orbital alignment with the cyclopropane Walsh orbitals. google.com This results in the selective formation of the alcohol where the hydroxyl group is in a trans relationship to the cyclopropane ring. google.com The introduction of a bulky substituent, such as a tert-butyl group at the C6 position, can further enhance this selectivity by sterically hindering other positions and directing the oxidation almost exclusively to the activated C4 position. torvergata.itgoogle.com

Role of Catalysts (e.g., Dioxiranes, Manganese Complexes, Cytochrome P450 Enzymes)

Different catalysts can steer the oxygenation of spiro[2.5]octane down distinct mechanistic pathways, influencing the product distribution.

Dioxiranes : Potent, metal-free oxidants like methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) and 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) are effective for the oxyfunctionalization of spiro[2.5]octane. acs.org These reactions proceed with high site-selectivity for the activated C4 position and provide rearranged products, which serves as key evidence for the involvement of both radical and cationic intermediates in dioxirane-mediated C-H oxidations. acs.orgacs.org The mechanism is believed to involve a concerted oxygen transfer, but the formation of rearranged products points to a competing ET pathway.

Manganese Complexes : Manganese complexes with aminopyridine tetradentate ligands are powerful catalysts for C–H oxidation using hydrogen peroxide. torvergata.itnih.govchemicalbook.com Mechanistic studies with these catalysts and spiro[2.5]octane have been crucial in resolving the different oxygenation pathways. torvergata.it By carefully selecting the catalyst structure, solvent (e.g., fluorinated alcohols), and carboxylic acid additives, the reaction can be directed to selectively produce either unrearranged products (alcohols, ketones, esters) via a radical rebound mechanism or rearranged products (bicyclo[4.2.0]octan-1-ols and their esters) via a cationic intermediate. torvergata.itchemicalbook.com

Cytochrome P450 Enzymes : These heme-containing monooxygenases are natural catalysts for hydroxylation reactions. When various P450 enzymes (such as P450cam, CYP2B1, and CYP2E1) were reacted with spiro[2.5]octane, they produced a mixture of hydroxylated products, including spiro[2.5]octan-5-ol and this compound. mdpi.com Crucially, no products from radical or cationic rearrangements were detected. mdpi.comnih.govgoogle.com This result, combined with data from other radical clock substrates, supports a two-state radical rebound mechanism for these enzymes where the intermediate has a lifetime too short for the spiro[2.5]oct-4-yl radical to rearrange. mdpi.comnih.gov

Table 1: Product Distribution in the Cytochrome P450-Catalyzed Oxidation of Spiro[2.5]octane Data sourced from reference mdpi.com.

Enzyme4-hydroxyspiro[2.5]octane (%)5-hydroxyspiro[2.5]octane (%)This compound (%)6-ketospiro[2.5]octane (%)
P450cam1963180
CYP2B11274113

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of this compound can undergo typical reactions of a secondary alcohol, such as oxidation and esterification.

Studies on the manganese-catalyzed oxidation of the spiro[2.5]octane scaffold have shown that the initially formed alcohol, this compound, can be further oxidized under the reaction conditions to yield the corresponding ketone, spiro[2.5]octan-6-one. chemicalbook.com This subsequent oxidation is a common pathway in C-H oxidation reactions.

The alcohol can also be converted into esters. In manganese-catalyzed oxidations performed in the presence of acetic acid, the formation of acetate (B1210297) esters has been observed. chemicalbook.com For example, the oxidation of spiro[2.5]octane in the presence of a manganese catalyst and acetic acid can yield not only this compound but also its corresponding acetate ester. chemicalbook.com This transformation is significant as it demonstrates the accessibility of ester derivatives directly from the C-H oxidation process or via subsequent transformation of the alcohol product.

Ring-Opening and Rearrangement Reactions

The spiro[2.5]octane framework possesses inherent strain in its cyclopropane ring, which can be a driving force for rearrangement reactions. As discussed previously (Section 4.1.2), the most prominent rearrangement occurs via a cationic intermediate during the C-H oxygenation of spiro[2.5]octane, leading to ring-expanded bicyclo[4.2.0]octan-1-ol derivatives. torvergata.itchemicalbook.com This reaction involves the cleavage of a C-C bond in the cyclopropane ring and formation of a new bond to create the fused four- and six-membered ring system.

While the rearrangement of the cationic intermediate is well-documented, the ring-opening of the corresponding spiro[2.5]oct-4-yl radical is kinetically less favorable. chemicalbook.com The rate of radical ring-opening (k_r = 5 x 10⁷ s⁻¹) is generally slower than the rate of radical trapping by the oxidant in many catalytic systems, meaning products of this radical rearrangement are not typically observed. torvergata.itchemicalbook.com

Separately, ring-opening reactions have been documented for related spirocyclic systems. For instance, the nucleophilic ring-opening of 6-oxa-spiro[2.5]octane-5,7-dione with a methylating agent leads to the formation of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid derivative, effectively opening the six-membered ring while keeping the cyclopropane unit intact. While this reaction starts from a dione (B5365651) rather than the alcohol, it illustrates a mode of reactivity for the spiro[2.5]octane core.

Cyclopropylcarbinyl Radical Rearrangements

The spiro[2.5]octane framework serves as a valuable mechanistic probe for studying chemical reactions, particularly those involving radical intermediates. The cyclopropylcarbinyl radical, once formed from a spiro[2.5]octane derivative, has the potential to undergo a characteristic ring-opening rearrangement. This rearrangement is a well-known process used as a "radical clock" to time the rates of other competing radical reactions.

In the specific case of the radical derived from spiro[2.5]octane, the cyclopropylcarbinyl radical undergoes ring-opening with a known rate constant (k_r) of 5 x 10⁷ s⁻¹. acs.orgnih.govacs.org However, in many oxidation reactions of spiro[2.5]octane promoted by various agents—including metal-oxo species, dioxiranes, ozone, and cytochrome P450 enzymes—products derived from this radical rearrangement are typically not observed. acs.orgacs.org This absence is attributed to the relatively low value of the ring-opening rate constant, which prevents it from effectively competing with faster processes like radical capture or radical recombination steps. acs.orgacs.org

Despite the general tendency to yield unrearranged products, specific reaction conditions can favor pathways that lead to rearranged structures. Studies involving the oxygenation of spiro[2.5]octane have shown that the formation of rearranged products, such as bicyclo[4.2.0]octan-1-ol, can occur. nih.gov The detection of such products provides strong evidence for the involvement of a cationic intermediate in the reaction mechanism, representing a pathway distinct from a simple radical rebound. acs.orgnih.gov For instance, research on manganese-catalyzed C(sp³)–H functionalization has demonstrated that by adjusting catalyst electronics and using fluorinated alcohol solvents, the reaction can be guided towards forming rearranged alcohol products, sometimes exclusively. nih.gov This indicates that under certain conditions, an electron transfer (ET) pathway can operate, leading to a cationic intermediate that readily rearranges. acs.org

Table 1: Cyclopropylcarbinyl Radical Rearrangement Data for Spiro[2.5]octane System

ParameterValue / ObservationImplicationSource
Ring-Opening Rate (k_r)5 x 10⁷ s⁻¹Serves as a radical clock. Considered relatively slow compared to other radical capture steps. acs.orgnih.govacs.org
Typical Oxidation ProductsUnrearranged productsRadical capture or recombination is faster than radical rearrangement. acs.orgacs.org
Rearranged Product ExampleBicyclo[4.2.0]octan-1-olFormation provides evidence for the involvement of a cationic intermediate. nih.gov
Conditions for RearrangementManganese-oxo species with fluorinated solventsDemonstrates that reaction pathways can be shifted from radical to cationic intermediates. nih.gov

Regioselectivity in Spirocyclic Transformations

The regioselectivity of reactions involving spiro[2.5]octane and its derivatives is a critical aspect of their chemical transformations, particularly in C-H bond functionalization. The presence of multiple, chemically distinct C-H bonds on the spirocyclic skeleton means that controlling the site of reaction is a significant challenge and a key focus of research.

Studies on the oxidation of spiro[2.5]octane using manganese catalysts have provided detailed insights into the factors governing regioselectivity. Depending on the catalyst structure and reaction conditions (such as solvent, temperature, and additives), the oxidation can be directed to different positions on the cyclohexyl ring (C-4, C-5, or C-6). For example, the reaction of spiro[2.5]octane with hydrogen peroxide, catalyzed by a manganese complex ([Mn(OTf)₂(TIPS pdp)]), in the presence of acetic acid, resulted in oxidation at multiple sites. acs.org While the major products arose from oxidation at the C-4 position, significant amounts of spiro[2.5]octan-5-ol (11% yield) and this compound (8% yield) were also formed. acs.org

In another experiment using a different catalyst ([Mn(OTf)₂(Me₂N pdp)]) in acetonitrile (B52724), the oxidation of spiro[2.5]octane produced spiro[2.5]octan-4-one as the main C-4 oxidation product, but was also accompanied by the formation of spiro[2.5]octan-5-one (7% yield) and spiro[2.5]octan-6-one (8% yield). acs.orgtorvergata.it These findings highlight that while a certain degree of preference for the C-4 position exists, oxidation at the C-5 and C-6 positions, leading to the formation of this compound or its corresponding ketone, is a competing and significant process. The ability to generate mixtures of unrearranged and rearranged oxygenation products underscores the complexity of the reaction pathways and the involvement of various intermediates. acs.org Judicious selection of the catalyst and reaction parameters is crucial for steering the reaction toward a desired regioisomeric product. torvergata.it

Table 2: Regioselectivity in the Manganese-Catalyzed Oxidation of Spiro[2.5]octane

Catalyst / ConditionsProductPosition of OxidationYield (%)Source
[Mn(OTf)₂(TIPS pdp)], H₂O₂, Acetic Acid, HFIPSpiro[2.5]octan-5-olC-511 acs.org
This compoundC-68 acs.org
Unrearranged/Rearranged C-4 AcetatesC-426 / 19 acs.org
[Mn(OTf)₂(Me₂N pdp)], H₂O₂, Phth-Tle-OH, MeCNSpiro[2.5]octan-4-oneC-430 acs.orgtorvergata.it
Spiro[2.5]octan-5-oneC-57 acs.orgtorvergata.it
Spiro[2.5]octan-6-oneC-68 acs.orgtorvergata.it

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of Spiro[2.5]octan-6-ol. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the complete assignment of proton and carbon signals and offers insight into the molecule's stereochemistry and conformational dynamics.

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of its hydrogen atoms. At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-to-chair inversion, leading to averaged signals for the axial and equatorial protons.

Low-temperature ¹H NMR studies have been instrumental in analyzing the individual conformers. doi.orgresearchgate.net By slowing the ring inversion, it is possible to observe separate signals for the axial and equatorial conformers and to study the properties of the methine proton at the C-6 position (the proton attached to the carbon bearing the hydroxyl group). doi.org

ParameterValueConditionsSource
Conformational Free Energy Difference (-ΔG⁰)0.79 kcal/molIn CS₂ at -75 °C doi.orgresearchgate.net
Ring Inversion Activation Energy (Ea)14.4 ± 1.3 kcal/mol- doi.org

This table summarizes thermodynamic parameters for this compound's conformational equilibrium determined by variable-temperature ¹H NMR studies.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure. Due to the rapid ring inversion at room temperature, the signals for the non-spiro carbons of the cyclohexane ring (C-4, C-5, C-7, C-8) are averaged. No specific experimental data has been published, but predicted chemical shifts can be estimated based on the structure.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Notes
C-1, C-2 (Cyclopropyl)5-20Highly shielded due to ring strain.
C-3 (Spiro)20-30Quaternary spiro carbon.
C-6 (Carbinol)65-75Carbon attached to the hydroxyl group, deshielded.
C-5, C-730-45Methylene (B1212753) carbons adjacent to the carbinol carbon.
C-4, C-820-35Methylene carbons adjacent to the spiro center.

This table presents predicted ¹³C NMR chemical shift ranges for this compound based on typical values for similar structural motifs.

Variable-temperature (VT) NMR is a critical technique for studying the dynamic processes in molecules like this compound. doi.org As the temperature is lowered, the rate of the cyclohexane ring's chair-chair inversion decreases. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to resolve from the broadened, averaged signal observed at room temperature.

A key study utilized low-temperature proton NMR to determine the conformational free energy difference (-ΔG⁰) between the axial and equatorial conformers to be 0.79 kcal/mol at -75 °C in a carbon disulfide solvent. doi.orgresearchgate.net Furthermore, by analyzing the changes in the NMR line shape over a range of temperatures, the Arrhenius activation energy for the ring inversion process was calculated to be 14.4 ± 1.3 kcal/mol. doi.org This value represents the energy barrier that must be overcome for the ring to flip from one chair conformation to the other.

While specific 2D NMR studies on this compound are not available in the literature, these techniques are essential for an unambiguous structural assignment.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. This would be used to trace the connectivity of protons around the cyclohexane ring, for example, by showing a cross-peak between the proton at C-6 and its neighbors at C-5 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is crucial for determining stereochemistry. For instance, a NOESY spectrum could confirm the relative orientation of the hydroxyl group by showing correlations between the C-6 proton and other protons on the same face of the ring (e.g., 1,3-diaxial interactions).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons, such as the spiro-carbon (C-3), by observing its correlation with nearby protons on the cyclopropyl (B3062369) and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₄O), the molecular weight is 126.20 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 126. The fragmentation pattern would likely involve characteristic losses.

m/z ValueProposed FragmentNotes
126[C₈H₁₄O]⁺Molecular ion ([M]⁺)
108[C₈H₁₂]⁺Loss of water ([M-H₂O]⁺), a common fragmentation for alcohols.
97[C₇H₉]⁺Loss of an ethyl group and a proton, or other complex rearrangements.
81[C₆H₉]⁺Fragmentation involving cleavage of the cyclohexane ring.
67[C₅H₇]⁺Further fragmentation of the cyclohexane ring.

This table outlines the predicted major fragments for this compound in mass spectrometry.

The fragmentation of the parent hydrocarbon, spiro[2.5]octane, shows a prominent peak corresponding to the loss of ethylene (B1197577) (C₂H₄), a fragmentation pathway that might also be observed for the alcohol derivative. dss.go.th

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchAlcohol (-OH)
3080-3000C-H stretchCyclopropyl C-H
2960-2850C-H stretchsp³ C-H (Cyclohexane)
1470-1445C-H bendCH₂ scissoring
1100-1000C-O stretchSecondary alcohol

This table lists the characteristic IR absorption bands expected for this compound.

The most prominent feature would be the broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydroxyl group's O-H stretching vibration, broadened due to hydrogen bonding. The spectrum would also show C-H stretching frequencies for both the sp³-hybridized carbons of the cyclohexane ring and the strained C-H bonds of the cyclopropane (B1198618) ring, along with a distinct C-O stretching band for the secondary alcohol.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis and Purification

HPLC and LC-MS are indispensable tools for monitoring reaction progress, assessing the purity, and performing the purification of this compound and its derivatives. The polarity imparted by the hydroxyl group makes this compound well-suited for analysis by reversed-phase HPLC.

In synthetic applications, LC-MS is frequently employed to confirm the presence of the desired product and to determine its purity. For instance, in the synthesis of complex protein degraders, this compound is used as a precursor, and the purity of subsequent products is often verified by LC-MS. google.com While specific chromatograms for this compound are not widely published, typical analytical conditions can be inferred from methods used for similar spirocyclic compounds.

For purification, preparative HPLC (Prep-HPLC) is a powerful technique. Automated mass-directed preparative reverse-phase HPLC systems are particularly effective, allowing for the isolation of the target compound from complex reaction mixtures with high purity. nih.gov Patent literature describes the purification of carbamate (B1207046) derivatives of this compound using preparative HPLC with columns such as the Phenomenex Luna C8. nih.gov The conditions often involve a mobile phase consisting of a mixture of water (sometimes containing a modifier like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724). nih.gov

Table 1: Representative Preparative HPLC Conditions for this compound Derivatives

ParameterConditionSource
Column Phenomenex Luna C8 (250 x 50 mm, 10 µm) nih.gov
Mobile Phase Water (with formic acid) - Acetonitrile nih.gov
Detection Mass-directed fractionation with UV-DAD nih.gov
pH Modifier (optional) Ammonium Hydroxide (NH₄OH) to adjust pH to 9.8 nih.gov

Gas Chromatography (GC) for Product Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for analyzing volatile compounds like this compound. It is used to monitor the progress of reactions where it is a product and to assess the purity of the final material. google.com

In a study on manganese-catalyzed C(sp³)–H functionalization, the formation of this compound from the oxidation of spiro[2.5]octane was successfully monitored and quantified using GC-MS analysis. torvergata.it This demonstrates the technique's utility in tracking the conversion of starting materials and the formation of specific isomers.

The mass spectrum of the parent hydrocarbon, spiro[2.5]octane, is available in the NIST library and shows characteristic fragmentation patterns that are useful for identifying the basic spirocyclic core. nih.gov The mass spectrum of this compound would be expected to show fragments corresponding to the loss of water from the molecular ion, in addition to fragmentation of the ring system.

Table 2: GC-MS Data for the Parent Hydrocarbon, Spiro[2.5]octane

ParameterValueSource
NIST Number 113446 nih.gov
Library Main library nih.gov
Total Peaks 37 nih.gov
m/z Top Peak 81 nih.gov
m/z 2nd Highest 67 nih.gov
m/z 3rd Highest 82 nih.gov

Microwave Spectroscopy for Gas-Phase Structure Elucidation

Microwave spectroscopy is a high-resolution technique used to determine the precise gas-phase structure of molecules by measuring the transitions between rotational energy levels. chemtube3d.comlibretexts.org For a molecule to be studied by microwave spectroscopy, it must be in the gas phase and possess a permanent electric dipole moment. tanta.edu.eg this compound meets this requirement due to the electronegativity difference between the oxygen and hydrogen atoms of its hydroxyl group.

The analysis of a molecule's rotational spectrum allows for the calculation of its moments of inertia with very high precision. tanta.edu.eg From these moments of inertia, detailed structural parameters such as bond lengths and bond angles can be derived. Furthermore, the technique is sensitive enough to distinguish between different conformational isomers of a molecule.

While direct microwave spectroscopy studies on this compound are not currently in the public domain, research on the structurally analogous compound, 1-oxa-spiro[2.5]octane, has demonstrated the power of this technique. acs.org In that study, microwave experiments coupled with molecular mechanics calculations revealed that the molecule exists as a mixture of two distinct chair conformational isomers in the gas phase. acs.org This suggests that a similar investigation of this compound would yield valuable insights into its preferred gas-phase conformation, including the orientation of the hydroxyl group (axial vs. equatorial) on the cyclohexane ring. Early studies on the conformational properties of this compound have indeed been a subject of interest, indicating a foundational curiosity in its structural arrangement. acs.org

Computational Chemistry and Modeling

Molecular Mechanics Calculations for Conformational Analysis

The conformational flexibility of the cyclohexane (B81311) ring in Spiro[2.5]octan-6-ol is a key determinant of its properties. Molecular mechanics calculations are well-suited for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

Early studies using proton magnetic resonance (PMR) spectra at low temperatures provided experimental data on the conformational equilibrium of this compound. These experimental findings can be correlated with and rationalized by molecular mechanics calculations. Research has shown that this compound exists in a conformational equilibrium between the axial and equatorial forms. researchgate.netdoi.org The free energy difference (-ΔG°) for this equilibrium in carbon disulfide (CS₂) at -75°C was determined to be 0.79 kcal/mol. researchgate.netdoi.org Furthermore, the Arrhenius activation energy for the ring inversion process was found to be 14.4 ± 1.3 kcal/mol, a value obtained through variable-temperature NMR line-shape analysis. researchgate.netdoi.org

For the related compound 1-oxa-spiro[2.5]octane, molecular mechanics calculations, in conjunction with microwave spectroscopy, have identified the existence of two chair conformational isomers. epa.gov This suggests that the spiro-fused cyclopropane (B1198618) ring significantly influences the conformational preferences of the six-membered ring. In the case of this compound, the two primary conformers would be the cis and trans isomers, corresponding to the axial and equatorial positions of the hydroxyl group, respectively.

Conformational DataValueMethod
Free Energy Difference (-ΔG°) 0.79 kcal/molLow-Temperature PMR Spectroscopy
Activation Energy (Ring Inversion) 14.4 ± 1.3 kcal/molVariable-Temperature NMR

Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the energetics and pathways of chemical reactions. For this compound, DFT calculations can provide valuable insights into reactions such as oxidation.

A computational study on the oxidation of spiro[2.5]octane and its derivatives by dioxiranes sheds light on the reactivity of this class of compounds. nih.govacs.org The study revealed that the reaction proceeds via C-H bond activation, with a notable selectivity for the axial C-H bonds of the cyclohexane ring. nih.govacs.org DFT calculations were employed to determine the activation free energies for different reaction pathways, which paralleled the experimentally observed site-selectivities and diastereoselectivities. nih.govacs.org

In the oxidation of spiro[2.5]octane with methyl(trifluoromethyl)dioxirane (B1250162), the reaction at the C4 position (axial C-H) was found to be the most favorable, leading to the formation of unrearranged oxygenation products. nih.govacs.org The formation of rearranged products, such as bicyclo[4.2.0]octan-1-ols, was also observed, indicating the involvement of cationic intermediates. nih.govacs.org These findings are supported by DFT calculations which show that the formation of these cationic intermediates is associated with specific stabilizing hyperconjugative interactions. nih.gov

While this study focused on the parent hydrocarbon and its tert-butyl derivative, the principles can be extended to this compound. The presence of the hydroxyl group would influence the reaction energetics, potentially directing the oxidation to other positions or affecting the stability of intermediates. DFT calculations would be crucial in mapping the potential energy surface for the oxidation of this compound to predict the most likely products and reaction pathways.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters such as NMR chemical shifts. ucl.ac.ukualberta.ca This is especially valuable for the structural elucidation of complex molecules like this compound, where the assignment of stereochemistry can be challenging.

The prediction of ¹H and ¹³C NMR spectra involves optimizing the molecular geometry at a given level of theory, followed by the calculation of the magnetic shielding tensors. ucl.ac.uk These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. ualberta.ca For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the different conformers. ucl.ac.uk

Analysis of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding the electronic interactions within a molecule, including hyperconjugation. numberanalytics.com In this compound, hyperconjugative interactions between the cyclopropane ring and the cyclohexane ring are expected to play a significant role in its structure and reactivity.

Specifically, the Walsh orbitals of the cyclopropane ring can interact with the σ and σ* orbitals of the adjacent C-H and C-C bonds of the cyclohexane ring. A computational study on the oxidation of spiro[2.5]octane revealed that the σ* orbitals of the axial C4-H bond hyperconjugatively interact with the Walsh orbitals of the cyclopropane ring. nih.gov This interaction activates this bond towards hydrogen atom transfer (HAT). nih.gov

NBO analysis can quantify the strength of these donor-acceptor interactions by calculating the second-order perturbation energy, E(2). numberanalytics.com For this compound, an NBO analysis would likely reveal significant σ(C-C)cyclopropane → σ(C-C)cyclohexane and σ(C-H)cyclohexane → σ(C-C)cyclopropane interactions. The presence of the electronegative hydroxyl group would also introduce n(O) → σ* interactions, further influencing the electronic landscape of the molecule. These hyperconjugative effects are crucial for a complete understanding of the conformational preferences and reactivity patterns of this compound.

Computational Resolution of Reaction Mechanisms

Computational chemistry provides a detailed, step-by-step picture of reaction mechanisms, including the structures of transition states and intermediates. escholarship.orgacs.org For this compound, computational studies can elucidate the mechanisms of its various reactions, such as oxidation and rearrangements.

The detection of rearranged products in the oxidation of spiro[2.5]octane provides clear evidence for the involvement of cationic intermediates. nih.gov This points to the operation of electron transfer (ET) pathways in addition to direct HAT. nih.gov Computational studies can map out the potential energy surfaces for both the radical and cationic pathways, allowing for a comparison of their relative energy barriers. escholarship.org

In the case of spiro[2.5]octane, the formation of a cationic intermediate is facilitated by stabilizing hyperconjugative interactions between the incipient carbon radical and the cyclopropane C-C bonding orbitals, which triggers the electron transfer. nih.gov A similar mechanism can be expected for this compound, although the hydroxyl group may influence the stability of the radical and cationic intermediates and thus the branching ratio between the different pathways.

By computationally modeling the reaction of this compound with various reagents, it is possible to resolve complex reaction mechanisms and predict product distributions with a high degree of accuracy. These computational insights are invaluable for understanding the fundamental reactivity of this intriguing spirocyclic alcohol.

Applications and Derivatization of Spiro 2.5 Octane Scaffolds in Research

Use as Building Blocks in Complex Molecule Synthesis

Spiro[2.5]octan-6-ol and its related structures are utilized as foundational building blocks in the synthesis of more intricate molecules. cymitquimica.com The spirocyclic framework can be strategically incorporated into larger structures to introduce conformational rigidity, a desirable trait in drug design and materials science. The synthesis of complex spirocyclic compounds often involves multi-step reactions, starting from readily available precursors to construct the core structure, which is then further functionalized. smolecule.com For instance, the synthesis of spiro[2.5]octane-4,6-dione has been achieved through the cyclization of methyl 3-(1-acetylcyclopropyl)propionate. chemicalbook.com Similarly, derivatives like benzyl (B1604629) 1-oxa-6-azaspiro[2.5]octane-6-carboxylate serve as precursors for complex molecule synthesis, leveraging their unique ring structure. lookchem.com The ability to construct such spirocycles provides access to novel chemical space and enables the development of new synthetic methodologies. ontosight.ainih.gov

Scaffold for Designing New Chemical Entities

The spiro[2.5]octane scaffold is a key element in the design of new chemical entities, particularly in medicinal chemistry. sigmaaldrich.com Its inherent three-dimensionality is a significant advantage over flat, aromatic structures, as it allows for better exploration of the binding pockets of biological targets. nih.govbldpharm.com This rigid framework helps to pre-organize the molecule for optimal interaction with a receptor, which can lead to enhanced potency and selectivity. The introduction of spirocyclic scaffolds can also improve crucial physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. sigmaaldrich.combldpharm.com Researchers have developed various synthetic strategies to access a diverse range of spirocyclic scaffolds, enabling a systematic exploration of their potential in creating innovative compounds. sigmaaldrich.com

Exploration of Chemical Space with Spirocyclic Scaffolds

Spirocyclic scaffolds like spiro[2.5]octane are instrumental in the exploration of three-dimensional chemical space. nih.gov The concept of chemical space encompasses the vast number of possible molecules, and spirocycles provide a means to access regions of this space that are not readily accessible with more traditional, linear, or fused-ring systems. sigmaaldrich.com The high fraction of sp3-hybridized carbon atoms in these scaffolds contributes to their non-planar structures, a characteristic that has been linked to a higher success rate in clinical drug development. nih.govbldpharm.com Automated computational methods are being developed to systematically explore the chemical space of molecular scaffolds by adding various functional groups, which can accelerate the discovery of novel molecules with desired properties. rsc.org This exploration is crucial for identifying new pharmacophores and developing next-generation therapeutics.

Spiro[2.5]octane Derivatives in Medicinal Chemistry Research

The spiro[2.5]octane motif is a recurring feature in molecules designed for medicinal chemistry applications, demonstrating its versatility and importance in the field. smolecule.com

Interactive Table: Applications of Spiro[2.5]octane Derivatives in Medicinal Chemistry

Application AreaSpecific Target/UseKey Findings
Enzyme InhibitionMAGL InhibitorsDerivatives of 6-azaspiro[2.5]octane have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurological disorders. medchemexpress.comacs.org
P2X3 InhibitorsSpiro[2.5]octan-6-one has been identified as a potential P2X3 inhibitor for treating diseases related to P2X3 receptor dysfunction. guidechem.com
Drug DiscoveryScaffolds for Novel DrugsThe spirocyclic core provides a rigid framework for designing drugs with improved potency, selectivity, and pharmacokinetic properties. bldpharm.comnih.gov
Natural Product SynthesisSynthesis of AnalogsThe spiro[2.5]octane skeleton is found in natural products, and its synthesis allows for the creation of analogs with potentially enhanced biological activity. rsc.orgrsc.org

Spiro[2.5]octane derivatives have shown significant promise as enzyme inhibitors. For example, substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates have been developed as potent inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neuroinflammatory and neurodegenerative diseases. medchemexpress.com One such inhibitor, MAGL-IN-14, demonstrated high potency in cellular assays. medchemexpress.com The design of these inhibitors often involves a structure-based approach to optimize their interaction with the enzyme's active site. acs.org Additionally, spiro[2.5]octan-6-one has been investigated for its potential to inhibit P2X3 receptors, which are implicated in pain signaling. guidechem.com The development of selective P2X3 receptor antagonists is an active area of research for the treatment of chronic pain. google.com

The use of spirocyclic scaffolds is a growing trend in drug discovery, with several approved drugs now containing these motifs. bldpharm.comnih.gov The rigid nature of the spiro[2.5]octane scaffold helps to reduce the entropic penalty upon binding to a target protein, which can lead to higher affinity. This conformational constraint also allows for the precise positioning of substituents to optimize interactions with the target. bldpharm.com The introduction of spirocenters can lead to improvements in key drug-like properties, such as increased aqueous solubility and metabolic stability, which are critical for the successful development of a drug candidate. sigmaaldrich.combldpharm.com

The spiro[2.5]octane skeleton is not only a synthetic construct but is also found in nature. For instance, Pestalotriols A and B are two new metabolites with a unique spiro[2.5]octane skeleton that were isolated from the endophytic fungus Pestalotiopsis fici. rsc.orgrsc.org The discovery of such natural products inspires chemists to synthesize these complex structures and their analogs. researchgate.net The synthesis of natural product analogs containing the spiro[2.5]octane scaffold allows for the exploration of structure-activity relationships and the potential to develop new therapeutic agents with improved properties compared to the parent natural product.

Applications in Materials Science

The rigid and well-defined structure of the spiro[2.5]octane framework makes it an attractive component in the design of new materials. cymitquimica.com While specific applications of this compound in materials science are not extensively documented, the spiro motif, in general, is utilized in the creation of polymers and organic materials with unique optical and electronic properties. sigmaaldrich.com The derivatization of this compound can lead to monomers that can be polymerized to form materials with tailored characteristics.

Advanced Purification and Isolation Techniques for Derivatives

The purification of this compound and its derivatives is essential to obtain materials of high purity for research and application. Common purification techniques include distillation, particularly vacuum distillation for higher boiling point compounds, and recrystallization. sciencemadness.orggoogle.com

For complex mixtures of derivatives, chromatographic methods are indispensable. Column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely used for the separation and isolation of spiro compounds. mdpi.comchemicalbook.com The choice of the chromatographic method and conditions (e.g., stationary phase, mobile phase) is critical for achieving efficient separation. mdpi.com In some cases, derivatization is performed to facilitate separation or improve detection.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of spirocycles is inherently challenging due to the creation of a quaternary spirocyclic carbon center. researchgate.net While general methods for spirocycle synthesis exist, dedicated and efficient routes to Spiro[2.5]octan-6-ol are not well-established. Currently, its formation has been noted as a minor product through the oxidation of the parent hydrocarbon, spiro[2.5]octane. acs.orgnih.gov This highlights a significant opportunity for the development of novel and more direct synthetic strategies.

Future research should focus on methodologies that offer high yields and selectivity. Potential avenues include:

Intramolecular Cyclization: Designing precursors that can undergo efficient intramolecular cyclization to form the spiro[2.5]octane framework is a promising approach. This could involve the cyclization of functionalized cyclohexanones or cyclopropanes.

Rearrangement Reactions: Exploring rearrangement reactions, such as the pinacol-pinacolone rearrangement of vicinal diols on a cyclohexyl frame bearing a cyclopropylidene moiety, could offer a pathway to the desired spirocyclic ketone, which can then be reduced to this compound.

Metal-Catalyzed Reactions: The use of transition metal catalysis for the construction of the spirocyclic core is another area ripe for exploration. sioc-journal.cn Catalytic systems that can mediate the formation of the spiro junction from readily available starting materials would be highly valuable.

A significant challenge will be to develop scalable and cost-effective syntheses that avoid the use of expensive reagents and complex purification techniques, making this compound and its derivatives more accessible for further studies. researchgate.nettorvergata.it

Further Elucidation of Complex Reaction Mechanisms

The mechanisms governing the formation of this compound are not fully understood. Studies on the oxidation of spiro[2.5]octane using manganese complexes have shown the formation of this compound alongside other oxygenated products, suggesting a complex reaction pathway involving radical and cationic intermediates. acs.orgnih.gov

Key areas for future mechanistic studies include:

Functionalization of the Parent Hydrocarbon: A deeper investigation into the C(sp³)–H bond functionalization of spiro[2.5]octane is crucial. acs.orgnih.govresearchgate.net Understanding the factors that control the regioselectivity of oxidation would be key to increasing the yield of the desired 6-ol isomer.

Role of Catalysts: For catalyzed reactions, detailed mechanistic studies are needed to understand the role of the catalyst in activating the substrates and controlling the reaction pathway. This includes investigating the structure of catalytic intermediates and transition states.

Computational Support: Quantum chemical calculations can provide valuable insights into the energetics of different reaction pathways, helping to rationalize experimental observations and predict the outcome of new reactions. researchgate.net

Overcoming the challenge of isolating and characterizing transient intermediates will be essential for a comprehensive understanding of these complex reaction mechanisms.

Expansion of Enantioselective Methodologies

The this compound molecule is chiral, and the development of methods to synthesize it in an enantiomerically pure form is a critical challenge for its potential applications in pharmacology. The field of asymmetric synthesis of spirocycles has seen significant advances, particularly with the advent of organocatalysis and transition metal catalysis. nih.govrsc.org

Future efforts in this area should be directed towards:

Chiral Catalysts: The design and synthesis of novel chiral catalysts, including those based on privileged spirocyclic scaffolds, could enable highly enantioselective transformations. sioc-journal.cnnankai.edu.cnsnnu.edu.cn

Asymmetric Cycloadditions and Rearrangements: Developing asymmetric versions of cycloaddition and rearrangement reactions that lead to the spiro[2.5]octane skeleton is a key objective.

Kinetic Resolution: Exploring enzymatic or chemical kinetic resolution of racemic this compound could provide access to the individual enantiomers.

A major hurdle will be the development of methodologies that are not only highly enantioselective but also applicable to a range of substrates, allowing for the synthesis of diverse libraries of chiral this compound derivatives.

Exploration of New Biological Activities of this compound Derivatives

While the biological profile of this compound itself is largely unexplored, the spirocyclic motif is present in numerous bioactive natural products and pharmaceuticals. vulcanchem.cominnovareacademics.in Derivatives of related aza- and oxa-spiro[2.5]octanes have shown potential in areas such as antibiotic and antiviral research. vulcanchem.com This suggests that derivatives of this compound could also exhibit interesting biological activities.

Future research should focus on:

Synthesis of Derivatives: Creating a library of derivatives by modifying the hydroxyl group and substituting the cyclohexyl and cyclopropyl (B3062369) rings is a necessary first step.

Biological Screening: Screening these derivatives against a wide range of biological targets, including enzymes and receptors, could uncover novel therapeutic leads. Areas of interest could include antimicrobial, anticancer, and anti-inflammatory activities. mdpi.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic SAR studies will be crucial to optimize the potency and selectivity of the compounds. tandfonline.com

A key challenge will be to understand how the rigid, three-dimensional structure of the this compound scaffold influences its interaction with biological macromolecules.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for understanding the properties of molecules and predicting their behavior, which can significantly accelerate the research and development process. chemmethod.comcureusjournals.com For this compound, computational studies can provide valuable insights where experimental data is lacking.

Future computational work should include:

Conformational Analysis: While initial NMR studies have provided some information on the conformational equilibrium of this compound, more detailed computational analyses, such as those using Density Functional Theory (DFT), can provide a more complete picture of its conformational landscape. researchgate.netepa.gov

Predictive Modeling of Properties: Computational models can be developed to predict various properties of this compound and its derivatives, including their reactivity, spectral properties, and potential biological activity. mdpi.comecetoc.org

Molecular Docking Studies: For derivatives that show biological activity, molecular docking simulations can be used to predict their binding mode to target proteins, providing a basis for rational drug design. researchgate.net

The main challenge in this area is the accuracy of the computational models. Validating the computational predictions with experimental data will be crucial to ensure their reliability.

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

  • Methodology : Adhere to CONSORT-EHEALTH guidelines by documenting protocols in supplemental materials. Include raw data (e.g., NMR FID files, chromatograms) and specify equipment models/reagents (e.g., solvent lot numbers). Collaborative trials across institutions validate robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.